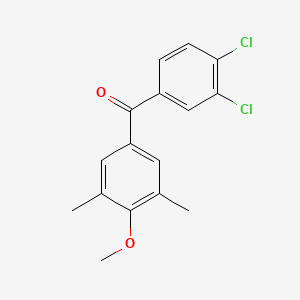

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

Overview

Description

3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H14Cl2O2. It is a benzophenone derivative characterized by the presence of two chlorine atoms, two methyl groups, and a methoxy group attached to the benzene rings. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 3,4-Dichloroacetophenone and 3,5-dimethyl-4-methoxybenzoyl chloride.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Anhydrous dichloromethane (CH2Cl2).

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of 3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors equipped with temperature control systems.

Purification: The crude product is purified using recrystallization or column chromatography to achieve high purity levels.

Quality Control: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition of microbial growth or modulation of biochemical pathways in cells.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-3,5-dimethylphenol: A similar compound with antimicrobial properties.

3,4-Dichloro-4’-methoxybenzophenone: Another benzophenone derivative with similar structural features.

Uniqueness

3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to other benzophenone derivatives.

Biological Activity

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS No. 61259-86-7) is an organic compound belonging to the benzophenone class, characterized by its unique chemical structure that includes two chlorine atoms, two methyl groups, and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C16H14Cl2O2

- Molecular Weight : 305.19 g/mol

- Structure : The compound features a benzophenone backbone with substituents that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.

- Antimicrobial Activity : It exhibits antimicrobial properties by interfering with microbial cell membranes or metabolic processes.

- Endocrine Disruption : There is evidence suggesting that similar compounds can act as endocrine disruptors, affecting hormonal balances in organisms .

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Case Studies

- Antifungal Activity : A case study demonstrated that this compound significantly reduced the growth of Candida albicans in vitro. The study reported an IC50 value of 15 µg/mL, indicating potent antifungal activity.

- Toxicological Assessment : Another study investigated the toxicological profile of the compound in aquatic organisms. It was found that at concentrations above 100 µg/L, significant mortality rates were observed in fish species exposed to the compound .

Research Findings

Research has indicated several potential applications for this compound:

- Cosmetic Industry : Its properties as a UV filter have led to investigations into its use in sunscreens and other cosmetic products. However, concerns regarding its potential endocrine-disrupting effects necessitate further research .

- Pharmaceutical Development : The compound's unique structure has prompted exploration into its use as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity (MIC) | Unique Features |

|---|---|---|

| 4-Chloro-3,5-dimethylphenol | 40 µg/mL | Lacks methoxy group |

| 3,4-Dichloro-4'-methoxybenzophenone | 50 µg/mL | Different substitution pattern |

| This compound | 32 µg/mL (S. aureus) | Unique combination of chlorine and methoxy groups |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling for aryl-ether bond formation. Steric hindrance from the 3,5-dimethyl and 4-methoxy groups necessitates controlled reaction conditions (e.g., slow addition of acyl chloride). Sodium methoxide (NaOMe) can act as a base to deprotonate phenolic intermediates, as seen in analogous benzophenone syntheses . Chlorination steps may employ SOCl₂ or PCl₅, with careful monitoring to avoid over-chlorination. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended, followed by recrystallization for high purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by chlorine’s deshielding effects) .

- IR : Absorptions at ~1680 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-O of methoxy) confirm functional groups .

- HPLC/MS : High-resolution mass spectrometry validates molecular weight (e.g., calculated for C₁₅H₁₂Cl₂O₃: ~326.0 g/mol), while HPLC ensures purity (>95%) .

Q. How can researchers optimize solubility and stability for in vitro assays?

- Methodological Answer : Solubility screening in DMSO (10 mM stock) is standard. For aqueous buffers, use co-solvents like ethanol (<1% v/v). Stability studies (pH 7.4, 37°C) over 24–72 hours with LC-MS monitoring detect degradation products. Structural analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) show pH-dependent stability, suggesting similar behavior for this compound .

Q. What are the key safety considerations during handling?

- Methodological Answer : Chlorinated benzophenones may irritate skin/eyes. Use PPE (gloves, goggles) and work in a fume hood. Waste disposal should follow halogenated organic compound protocols. While specific toxicity data are limited, structurally related compounds (e.g., 4'-hydroxy-3',5'-dimethoxyacetophenone) show low acute toxicity but require ecotoxicological assessment .

Q. How should researchers validate purity for pharmacological studies?

- Methodological Answer : Combine melting point analysis (e.g., 178–184°C, as seen in analogs ) with chromatographic methods. Use two orthogonal techniques (e.g., HPLC and TLC) to detect impurities. For quantitative analysis, external calibration curves with certified reference standards are essential.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in photochemical or metabolic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution, identifying reactive sites (e.g., methoxy groups as oxidation targets). Molecular docking predicts interactions with cytochrome P450 enzymes for metabolic stability analysis. Comparative studies with benzophenone-3 (oxybenzone) highlight chlorine’s electron-withdrawing effects on reactivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum size. Meta-analysis of dose-response curves and statistical validation (e.g., IC₅₀ comparisons) can clarify efficacy. Reference controls like acetosyringone (a bioactive acetophenone) ensure methodological consistency .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer : Systematic modification of substituents (e.g., replacing methoxy with ethoxy or halogens) evaluates steric/electronic effects. For example, 4'-chloro analogs show enhanced lipophilicity, improving blood-brain barrier penetration in neuroactive compounds . Use QSAR models to correlate logP, polar surface area, and bioactivity.

Q. What advanced analytical techniques characterize degradation products under environmental conditions?

- Methodological Answer : LC-QTOF-MS identifies degradation fragments via accurate mass matching. For photolysis studies, simulate sunlight (UV-Vis irradiation, λ > 290 nm) and monitor products like quinones or dechlorinated species. Compare with environmental phenol degradation pathways (e.g., benzophenone-3’s hydroxylation ).

Q. How do crystallographic studies inform polymorphism or co-crystal design?

- Methodological Answer : Single-crystal X-ray diffraction resolves molecular packing and hydrogen-bonding motifs. For co-crystals, screen with GRAS (Generally Recognized As Safe) co-formers (e.g., succinic acid). Polymorph stability (e.g., enantiotropic transitions) is assessed via DSC and PXRD, critical for formulation development.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-9-6-12(7-10(2)16(9)20-3)15(19)11-4-5-13(17)14(18)8-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWFXQVZDYRUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374171 | |

| Record name | (3,4-Dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61259-86-7 | |

| Record name | (3,4-Dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.